molecular formula C14H24O B13801892 2,5-Bis(3-methylbutyl)furan CAS No. 72636-57-8

2,5-Bis(3-methylbutyl)furan

Cat. No.: B13801892
CAS No.: 72636-57-8
M. Wt: 208.34 g/mol
InChI Key: OXNAKNFQLPERDY-UHFFFAOYSA-N
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Description

2,5-Bis(3-methylbutyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two 3-methylbutyl groups attached to the 2 and 5 positions of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methylbutyl)furan typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and reaction parameters are carefully controlled to maximize yield and minimize byproducts. The use of biomass-derived furans as starting materials aligns with green chemistry principles, promoting sustainability and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-methylbutyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids or other oxygenated derivatives.

    Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation or acylation using alkyl halides or acyl chlorides in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Furanic acids, such as 2,5-furandicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various alkylated or acylated furan derivatives.

Scientific Research Applications

2,5-Bis(3-methylbutyl)furan has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of bio-based materials, such as biodegradable plastics and renewable fuels.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methylbutyl)furan depends on its specific application. In biological systems, it may interact with cellular targets through its furan ring and alkyl groups, affecting various molecular pathways. For example, its antimicrobial activity could involve disrupting bacterial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A bio-based diol used in polymer synthesis.

    2,5-Dimethylfuran: A potential biofuel with high energy density.

    2,5-Furandicarboxylic acid: A precursor for bio-based polymers like polyethylene furanoate.

Uniqueness: 2,5-Bis(3-methylbutyl)furan is unique due to its specific alkyl groups, which impart distinct physical and chemical properties

Properties

CAS No.

72636-57-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,5-bis(3-methylbutyl)furan

InChI

InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3

InChI Key

OXNAKNFQLPERDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=C(O1)CCC(C)C

Origin of Product

United States

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